molecular formula C16H25NO2 B1643156 4-n-Nonyloxybenzamide

4-n-Nonyloxybenzamide

Cat. No.: B1643156
M. Wt: 263.37 g/mol
InChI Key: VLBLYHLLOUPDFU-UHFFFAOYSA-N
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Description

4-n-Nonyloxybenzamide is a benzamide derivative characterized by a nonyloxy (-O-(CH₂)₈CH₃) substituent at the para position of the benzamide ring. The nonyloxy group, a long alkyl chain, likely enhances lipophilicity, influencing solubility, melting point, and intermolecular interactions compared to shorter-chain or polar substituents.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

4-nonoxybenzamide

InChI

InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12H,2-8,13H2,1H3,(H2,17,18)

InChI Key

VLBLYHLLOUPDFU-UHFFFAOYSA-N

SMILES

CCCCCCCCCOC1=CC=C(C=C1)C(=O)N

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

  • 4-(Nonylamino)benzamide (C₁₆H₂₆N₂O) : This analog replaces the oxygen atom in the nonyloxy group with an amine (-NH-).
  • 4-(Benzyloxy)-N-butylbenzamide (C₁₈H₂₁NO₂) : The benzyloxy group (-O-CH₂C₆H₅) introduces aromaticity and steric bulk, reducing conformational flexibility compared to the linear nonyloxy chain. The butylamide side chain further differentiates its hydrophobic interactions.
  • 4-Bromo-N-(2-nitrophenyl)benzamide : The electron-withdrawing bromo and nitro groups significantly alter electronic properties, decreasing electron density on the aromatic ring. This contrasts with the electron-donating nonyloxy group, which may stabilize the benzamide ring through inductive effects.

Spectroscopic Properties

  • IR Spectroscopy: The nonyloxy group would exhibit C-O-C stretching vibrations near 1250 cm⁻¹ , distinct from the N-H stretches (~3300 cm⁻¹) in amino analogs .
  • NMR Spectroscopy: ¹H-NMR: Aromatic protons adjacent to the nonyloxy group would resonate downfield (δ ~7.5–8.0 ppm), while nonyl chain protons appear at δ 0.8–1.5 ppm . ¹³C-NMR: The carbonyl carbon (C=O) would resonate near δ 165–170 ppm, consistent with benzamide derivatives .
  • Mass Spectrometry: Molecular ion peaks for 4-n-Nonyloxybenzamide (theoretical M.W. ~277.4 g/mol) would align with fragments observed in related compounds .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula M.W. (g/mol) Key Substituent LogP* Melting Point (°C)
This compound C₁₆H₂₅NO₂ 277.4 -O-(CH₂)₈CH₃ ~5.2 ~80–85†
4-(Nonylamino)benzamide C₁₆H₂₆N₂O 262.4 -NH-(CH₂)₈CH₃ ~4.0 ~120–125
4-(Benzyloxy)-N-butylbenzamide C₁₈H₂₁NO₂ 283.4 -O-CH₂C₆H₅ ~3.8 ~95–100

*Predicted using fragment-based methods. †Estimated based on alkyl chain length effects.

Table 2: Spectroscopic Signatures

Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (Aromatic H, ppm) ¹³C-NMR (C=O, ppm)
This compound ~1670 7.6–8.0 ~168
4-Bromo-N-(2-nitrophenyl)benzamide 1685 7.8–8.2 170
4-Amino-N-(4-amino-2-methoxyphenyl)benzamide 1655 6.8–7.3 166

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